3-甲基-1-(2-苯乙基)哌啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

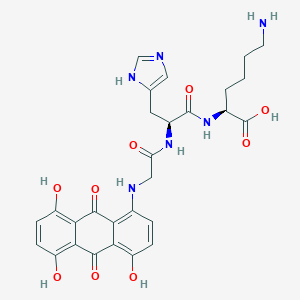

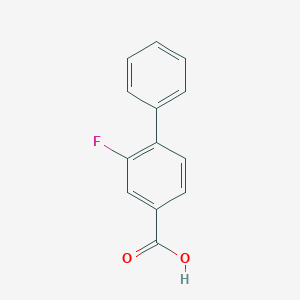

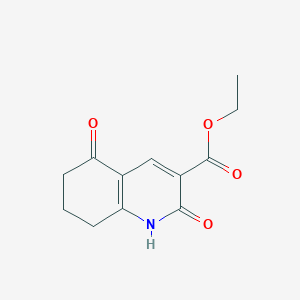

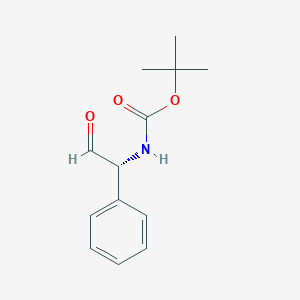

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methyl-1-(2-phenylethyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(2-phenylethyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物设计与合成

哌啶是设计药物最重要的合成片段之一 . 它们的衍生物存在于二十多种药物中 . 例如,3-甲基-1-[2-(1-哌啶基)苯基]-丁胺,哌啶衍生物,是瑞格列奈合成中的重要中间体,瑞格列奈是一种众所周知的口服糖尿病药物 .

生物学和药理学活性

哌啶衍生物表现出显著的生物学和药理学活性 . B环上卤素、羧基、硝基或甲基的存在可以增强哌啶衍生物的细胞毒性 .

各种哌啶衍生物的合成

科学文献记录了导致各种哌啶衍生物形成的分子内和分子间反应:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .

在制药行业中的作用

杂环化合物在制药行业中起着重要作用,而哌啶环是其结构中最常见的一种 . 在过去五年中,发表了超过 7000 篇与哌啶相关的论文 .

合成方法的开发

开发快速且经济有效的取代哌啶合成方法是现代有机化学的重要任务 .

潜在药物的发现和生物学评价

作用机制

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

The compound interacts with its targets by binding to the opiate receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in the synaptic transmission, which can lead to various physiological effects.

Biochemical Pathways

It is known that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides .

Pharmacokinetics

The compound’s molecular weight of 21731 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, its physical form is a pale-yellow to yellow-brown liquid , which may affect its stability and solubility in different environments.

属性

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 |

Source

|

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82003-82-5, 129164-39-2 |

Source

|

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B143646.png)